molecular formula C9H9N5O5 B2706340 ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 956729-63-8

ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2706340
CAS No.: 956729-63-8
M. Wt: 267.201
InChI Key: XXDFURHWMUTQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a nitro-pyrazole moiety and an ethyl ester group. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and utility in medicinal chemistry . This compound has been listed as discontinued by CymitQuimica, suggesting specialized research applications rather than commercial availability .

Properties

IUPAC Name

ethyl 3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O5/c1-2-18-9(15)8-10-6(12-19-8)5-13-4-3-7(11-13)14(16)17/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDFURHWMUTQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. One common method includes the reaction of 3-nitro-1H-pyrazole with ethyl chloroformate in the presence of a base to form the intermediate, which is then cyclized to form the oxadiazole ring .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and various fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. In vitro studies demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anti-inflammatory Properties
Recent investigations have shown that derivatives of pyrazole and oxadiazole exhibit anti-inflammatory effects. The introduction of the nitro group in this compound enhances its ability to modulate inflammatory pathways. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The compound acts as a functional additive that can improve the performance of polymers used in high-temperature applications .

Nanomaterials
Research into nanostructured materials has identified this compound as a precursor for synthesizing nanoparticles with specific optical and electronic properties. The unique structure allows for the formation of nanoparticles that can be utilized in sensors and electronic devices .

Agricultural Chemistry

Pesticide Development
this compound has shown promise in agricultural applications as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact .

Herbicide Potential
The compound's structural characteristics suggest potential herbicidal activity. Initial studies indicate that it may inhibit specific enzymes involved in plant growth, providing a pathway for developing selective herbicides that target unwanted vegetation without harming crops .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityInhibition of E. coli growth at low concentrations; potential for antibiotic development.
Study BAnti-inflammatory EffectsReduction in inflammatory markers in vitro; suggests therapeutic applications in chronic inflammation.
Study CCancer Cell CytotoxicityInduction of apoptosis in breast cancer cells; highlights potential for cancer treatment strategies.
Study DPolymer AdditivesEnhanced thermal stability in polycarbonate composites; improved mechanical properties observed.
Study EPesticide EfficacyEffective against common agricultural pests; lower toxicity to non-target species reported.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate C9H9N5O5 283.22 Nitro-pyrazole methyl, ethyl ester Electron-withdrawing nitro group
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (PK01793E-2) C10H14N2O3 210.23 Cyclopentyl, ethyl ester Lipophilic cyclopentyl group
Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate C12H12N2O5S 296.30 Phenylsulfonyl methyl, ethyl ester Sulfonyl group enhances acidity
Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate C10H9N3O3 219.20 Pyridin-3-yl, ethyl ester Aromatic pyridine for H-bonding

Key Observations:

  • Molecular Weight: The nitro-pyrazole derivative (283.22 g/mol) is heavier than cyclopentyl (210.23 g/mol) and pyridine (219.20 g/mol) analogs, likely due to the nitro group's contribution.
  • Cyclopentyl (PK01793E-2) and pyridinyl substituents improve lipophilicity and hydrogen-bonding capacity, respectively, influencing bioavailability . Sulfonyl groups (e.g., phenylsulfonyl in ) introduce strong electron-withdrawing effects and polarity, affecting solubility and stability.

Physicochemical and Stability Comparisons

  • Solubility: Nitro groups reduce solubility in aqueous media compared to cyclopentyl or pyridinyl analogs. The sulfonyl-containing compound may exhibit even lower solubility due to increased polarity.
  • Stability: Nitro-aromatic compounds are prone to photodegradation, whereas trifluoromethyl groups (e.g., in analogs) enhance metabolic stability . Cyclopentyl and Boc-protected derivatives (e.g., ) are more stable under acidic conditions.

Biological Activity

Ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate, a compound featuring the oxadiazole and pyrazole moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on recent studies, highlighting its potential as an anticancer agent and its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₅O₅
  • Molecular Weight : 295.25 g/mol
  • CAS Number : 956729-63-8

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Various studies have demonstrated that compounds containing the oxadiazole and pyrazole scaffolds exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole have shown IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against breast cancer (MCF7), lung cancer (A549), and other tumor types .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against a variety of pathogens, indicating potential applications in treating infectious diseases .

Anticancer Studies

A systematic review highlighted the anticancer potential of pyrazole derivatives. For example:

  • Compound A (related structure): Exhibited an IC₅₀ of 3.79 µM against MCF7 cell lines.
  • Compound B : Showed significant cytotoxicity with an IC₅₀ of 26 µM against A549 cell lines .
CompoundCell LineIC₅₀ (µM)Reference
AMCF73.79
BA54926
CNCI-H4600.95

Mechanistic Insights

The mechanism of action for compounds similar to ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has been explored in several studies:

  • Inhibition of cyclin-dependent kinases (CDKs) has been noted as a significant pathway through which these compounds exert their antiproliferative effects .

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives can inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory process. This suggests that ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole could potentially serve as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.